Cinnabarinic Acid

mGlu4 agonist receptor selectivity kynurenine metabolites

Standard kynurenine metabolites lack selectivity for mGlu4 over other mGlu subtypes, confounding neuroimmune research. Cinnabarinic acid (CAS 606-59-7) is the only endogenous orthosteric mGlu4 agonist with demonstrated in vivo efficacy. • **Dual Mechanism**: Selective mGlu4 activation (no cross-reactivity at mGlu1,2,3,5,6,7,8) + biased AhR agonism (induces Stc2 without CYP1A1) • **Functional Potency**: 10x greater pro-apoptotic effect on T-cells vs. 3-HAA; active at 300-500 µM • **Supply**: ≥98% purity by HPLC, certified for LC-MS/MS analytical panels

Molecular Formula C14H8N2O6
Molecular Weight 300.22 g/mol
CAS No. 606-59-7
Cat. No. B028086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnabarinic Acid
CAS606-59-7
Synonyms2-Amino-3-oxo-3H-phenoxazine-1,9-dicarboxylic Acid;  Cinnabaric Acid; 
Molecular FormulaC14H8N2O6
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O
InChIInChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)
InChIKeyFSBKJYLVDRVPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A red solid

Cinnabarinic Acid: An Endogenous mGlu4 Agonist


Cinnabarinic acid (CA), a phenoxazinone derivative with CAS 606-59-7, is an endogenous trace metabolite of the tryptophan-kynurenine pathway, formed via oxidative dimerization of 3-hydroxyanthranilic acid [1]. Structurally, it features a tricyclic phenoxazine core with two carboxylic acid moieties, enabling its selective, orthosteric interaction with the type-4 metabotropic glutamate receptor (mGlu4) and the aryl hydrocarbon receptor (AhR) [2][3]. As a research tool, CA is uniquely positioned to probe the intersection of tryptophan metabolism, glutamatergic signaling, and immune tolerance, offering a dual-target mechanism not shared by other common kynurenine pathway metabolites like kynurenic acid or quinolinic acid.

mGlu4 orthosteric agonism research probe
Dual mGlu4/AhR pathway intersection studies
Endogenous kynurenine pathway tool compound

Why Cinnabarinic Acid Is Irreplaceable


Substituting cinnabarinic acid with structurally or functionally related compounds like kynurenic acid, xanthurenic acid, or synthetic mGlu4 PAMs (e.g., PHCCC) introduces significant experimental confounds due to divergent receptor selectivity profiles and distinct downstream signaling outcomes. While xanthurenic acid activates mGlu2/3 receptors, cinnabarinic acid is uniquely selective for mGlu4 among all mGlu subtypes, exhibiting no activity at mGlu1,2,3,5,6,7, or 8 at relevant concentrations [1][2]. Furthermore, CA's ability to activate the aryl hydrocarbon receptor (AhR) and induce stanniocalcin 2 (Stc2) represents a pharmacologically distinct pathway not recapitulated by other kynurenine metabolites like kynurenic acid or even by the prototypical AhR ligand TCDD [3]. This dual mGlu4/AhR activity, combined with its endogenous origin, makes CA an irreplaceable tool for dissecting the specific contributions of this metabolite in neuroimmune crosstalk, where generic mGlu4 agonists or other kynurenines would yield incomplete or misleading results.

Xanthurenic acid (mGlu2/3 agonist)
mGlu2/3 activity may shift interpretation away from mGlu4-specific signaling outcomes.
Synthetic mGlu4 PAMs (e.g., PHCCC)
Lack of AhR agonism and full mGlu4 dependence may not replicate the dual-pathway response profile.
Kynurenic acid (NMDA antagonist)
NMDA receptor antagonism may introduce confounds absent from mGlu4/AhR-mediated signaling studies.

Cinnabarinic Acid: Quantitative Comparison Data


mGlu4 Subtype Selectivity vs. Xanthurenic Acid

Cinnabarinic acid demonstrates exclusive orthosteric agonism at mGlu4 receptors, with no detectable activity at mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, or mGlu8 [1]. In direct contrast, the closely related kynurenine metabolite xanthurenic acid activates mGlu2 and mGlu3 receptors, representing a fundamentally different pharmacological profile [2]. Cinnabarinic acid's selectivity is maintained even at high concentrations (>100 µM) where no off-target mGlu activity is observed [1].

mGlu4 Selectivity vs Xanthurenic Acid
Head-to-head
Target: CA — mGlu4 EC50 >100 µM (partial); no activity at mGlu1-3,5-8. Comparator: XA — mGlu2/3 agonist.
Supports exclusive mGlu4 pathway interpretation
HEK293 cells; inositol phosphate assay
mGlu4 agonist receptor selectivity kynurenine metabolites neuropharmacology

T-Cell Apoptosis vs. 3-HAA

Cinnabarinic acid induces apoptosis in T cells with an effective concentration range of 300-500 µM [1]. In a direct comparison against its metabolic precursor 3-hydroxyanthranilic acid (3-HAA), cinnabarinic acid is approximately ten times more potent in inducing thymocyte apoptosis . This differential potency highlights the functional transformation that occurs upon oxidative dimerization of 3-HAA to form the phenoxazine core of cinnabarinic acid.

T-Cell Apoptosis vs 3-HAA
Head-to-head
Target: CA — 300-500 µM induces apoptosis. Comparator: 3-HAA — ~10-fold lower apoptosis induction.
Supports apoptosis pathway-response comparison
Primary mouse thymocytes; caspase/mitochondrial assay
T-cell apoptosis immunomodulation kynurenine pathway cytotoxicity

DAAO Inhibition: Off-Target Activity

Cinnabarinic acid inhibits D-amino acid oxidase (DAAO) with an IC50 of 1.37 µM in cell-free assays [1]. This represents a distinct and quantifiable off-target activity not observed with other kynurenine pathway metabolites like kynurenic acid or xanthurenic acid. DAAO inhibition is a mechanism of interest for modulating D-serine levels, a co-agonist at NMDA receptors implicated in schizophrenia pathophysiology.

DAAO Inhibition (Off-Target)
Reported
IC50 = 1.37 µM (cell-free assay)
Off-target DAAO context to review in NMDA-related studies
Kynurenic acid / xanthurenic acid lack this activity
DAAO inhibitor enzyme inhibition off-target pharmacology schizophrenia

Neuroprotection in EAE Model

In the MOG35-55-induced experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, systemic administration of cinnabarinic acid (0.1-10 mg/kg, i.p.) provided robust protection against disease development [1]. Crucially, CA retained partial protective efficacy in mGlu4 knockout mice, confirming that its action against neuroinflammation involves both mGlu4-dependent and mGlu4-independent mechanisms [1]. This is a critical differentiator from synthetic, highly selective mGlu4 PAMs like PHCCC, whose effects are entirely mGlu4-dependent.

EAE Neuroprotection Model
Head-to-head
Target: CA 0.1-10 mg/kg i.p. — reported protection in WT, partial retention in mGlu4 KO. Comparator: PHCCC — protection abolished in mGlu4 KO.
Supports mGlu4-dependent and -independent model-response context
MOG35-55 EAE, C57BL/6 mice; daily i.p.
experimental autoimmune encephalomyelitis multiple sclerosis neuroinflammation in vivo efficacy

AhR-Mediated Stanniocalcin 2 Induction vs. TCDD

Cinnabarinic acid acts as an endogenous AhR agonist, but with a functionally selective profile: it induces stanniocalcin 2 (Stc2) expression while failing to upregulate the canonical AhR target gene CYP1A1, which is robustly induced by the prototypical AhR ligand TCDD [1]. This differential gene induction is driven by CA-specific histone modifications (H4K5 acetylation, H3K79 methylation) at the Stc2 promoter that are not observed with TCDD [1]. No other kynurenine metabolite, including kynurenic acid, has been shown to induce Stc2 in this AhR-dependent manner.

AhR Transcriptional Selectivity vs TCDD
Head-to-head
Target: CA induces Stc2; does not induce CYP1A1. Comparator: TCDD induces both Stc2 and CYP1A1.
Supports CYP1A1-independent AhR pathway interpretation
HepG2 cells; ChIP and gene expression analysis
aryl hydrocarbon receptor stanniocalcin 2 hepatoprotection transcriptional selectivity

Endogenous Tissue Levels Under Inflammation

Cinnabarinic acid is detectable as an endogenous metabolite in brain tissue and peripheral organs under basal conditions, with levels increasing substantially during lipopolysaccharide (LPS)-induced systemic inflammation [1]. This contrasts with the more abundant kynurenine metabolites kynurenic acid and quinolinic acid, which have well-characterized basal levels and inflammatory responses, but also differ fundamentally in their receptor targets (NMDA receptor antagonism vs. mGlu4 agonism). The ability to measure endogenous CA via HPLC-tandem mass spectrometry provides a direct link between inflammatory status and local CA production [1].

Endogenous Tissue Levels
Class-level
Detectable in brain/peripheral tissues; LPS challenge increases levels.
Supports endogenous concentration monitoring context
HPLC-MS/MS; class-level correlation with inflammation
endogenous metabolite LPS-induced inflammation LC-MS/MS quantification kynurenine pathway

Cinnabarinic Acid: Application Scenarios


mGlu4 Contributions in Neuroinflammation Models

When investigating the role of group III metabotropic glutamate receptors in neuroinflammatory conditions such as multiple sclerosis, researchers should procure cinnabarinic acid as the only endogenous, orthosteric mGlu4 agonist with demonstrated in vivo efficacy. Its exclusive selectivity for mGlu4 over other mGlu subtypes (as quantified in Evidence Item 1) and its partial efficacy in mGlu4 knockout mice (Evidence Item 4) make it an indispensable tool for distinguishing mGlu4-dependent from mGlu4-independent neuroprotective mechanisms [1]. Unlike synthetic PAMs like PHCCC, cinnabarinic acid captures the full endogenous signaling repertoire of the kynurenine pathway.

AhR Cytoprotection Without Xenobiotic Confounds

For studies exploring aryl hydrocarbon receptor (AhR) signaling in hepatoprotection, immune tolerance, or endoplasmic reticulum stress, cinnabarinic acid is uniquely valuable due to its biased agonism profile. As documented in Evidence Item 5, it selectively induces Stanniocalcin 2 (Stc2) while failing to activate the canonical CYP1A1 xenobiotic response pathway triggered by TCDD and other AhR ligands [1]. This allows for clean interrogation of AhR's endogenous cytoprotective functions without the confounding induction of drug-metabolizing enzymes, making it superior to TCDD or other kynurenines like kynurenic acid for this specific application.

Quantifying Kynurenine Pathway Activity in Inflammation

In studies aiming to correlate systemic or local inflammation with specific kynurenine pathway metabolites, cinnabarinic acid should be included in LC-MS/MS analytical panels. Its endogenous levels increase substantially during LPS-induced inflammation (Evidence Item 6), providing a direct readout of immune-metabolic crosstalk that is specifically linked to mGlu4 and AhR signaling [1]. This distinguishes it from more abundant metabolites like kynurenic acid and quinolinic acid, whose receptor targets (NMDA receptors) lead to divergent functional outcomes. Procurement of high-purity analytical standards (≥98% by HPLC) is essential for accurate quantification.

T-Cell Apoptosis and Immunomodulation in Autoimmunity

Researchers investigating the pro-apoptotic effects of kynurenine metabolites on T lymphocytes should prioritize cinnabarinic acid over its precursor 3-hydroxyanthranilic acid due to its approximately 10-fold greater potency in inducing thymocyte apoptosis (Evidence Item 2) [1]. This makes it the more physiologically relevant tool for in vitro studies of immune cell fate decisions, particularly in the context of autoimmune disorders where T-cell homeostasis is dysregulated. Its well-defined apoptotic concentration range (300-500 µM) allows for precise dose-response experimental design.

Application
Selection Property
Validation Focus
Neuroinflammation model studies (EAE)
mGlu4 orthosteric agonism, partial mGlu4-KO response retention
mGlu4-dependent vs independent pathway analysis
AhR cytoprotection studies
Biased AhR agonism (Stc2 induction, CYP1A1-negative)
CYP1A1-independent AhR pathway mapping
Kynurenine pathway monitoring
Endogenous kynurenine metabolite, inflammation-responsive levels
LC-MS/MS quantification in tissue
T-cell apoptosis pathway research
Apoptosis induction in T cells
Caspase/mitochondrial pathway endpoints

Technical Documentation Hub

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31 linked technical documents
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